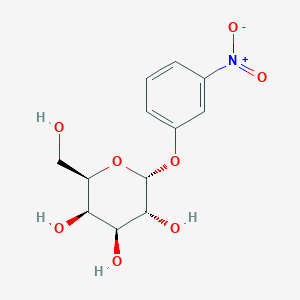

3-Nitrophenyl alpha-D-galactopyranoside

Description

The exact mass of the compound 3-Nitrophenyl alpha-D-galactopyranoside is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Nitrophenyl alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitrophenyl alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-IIRVCBMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332183 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52571-71-8 | |

| Record name | 3-Nitrophenyl alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Nitrophenyl-α-D-galacto-pyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenyl α-D-galactopyranoside and its Utility in Glycosidase Research

This guide provides a comprehensive overview of the chemical properties and applications of 3-Nitrophenyl α-D-galactopyranoside, a chromogenic substrate for α-galactosidase. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its use, offers field-proven insights based on its better-characterized isomers, and provides the necessary technical details for its practical application.

Introduction: The Family of Nitrophenyl-α-D-Galactosides

Nitrophenyl-α-D-galactopyranosides are invaluable tools in biochemistry and molecular biology for the detection and quantification of α-D-galactosidase (EC 3.2.1.22) activity. These synthetic substrates are composed of a galactose sugar moiety linked to a nitrophenol group via an α-glycosidic bond. The enzymatic cleavage of this bond by α-galactosidase liberates the nitrophenol aglycone, which, in its phenolate form under alkaline conditions, is a chromophore that can be easily quantified spectrophotometrically.

This family of compounds includes three positional isomers:

-

2-Nitrophenyl α-D-galactopyranoside (ONPG)

-

3-Nitrophenyl α-D-galactopyranoside (MNPG)

-

4-Nitrophenyl α-D-galactopyranoside (PNPG)

While all three serve the same fundamental purpose, the ortho (2-nitro) and para (4-nitro) isomers are the most extensively studied and widely utilized in established assays. This guide will focus on the known properties of the meta (3-nitro) isomer and draw upon the wealth of data from its para-isomer to provide a complete operational context.

Core Chemical Properties of 3-Nitrophenyl α-D-galactopyranoside

3-Nitrophenyl α-D-galactopyranoside is a nitro compound that serves as a chromogenic substrate for α-galactosidase enzymes[1]. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₅NO₈ | [1] |

| Molecular Weight | 301.25 g/mol | [1] |

| CAS Number | 52571-71-8 | [1] |

| Appearance | White Crystalline Solid | Synthose |

| Melting Point | 161-162 °C | Synthose |

| Solubility | Soluble in DMSO, Water, and Methanol | Synthose |

| Storage | Store at -20°C, protect from light | [2] |

Principle of α-Galactosidase Activity Detection

The utility of nitrophenyl galactosides lies in their ability to produce a colored product upon enzymatic hydrolysis. The process is a two-step reaction. First, the α-galactosidase enzyme catalyzes the cleavage of the α-glycosidic bond. Second, the reaction is quenched, and the pH is raised by adding a strong base (e.g., sodium carbonate or sodium hydroxide), which causes the deprotonation of the liberated nitrophenol to form the intensely yellow-colored nitrophenolate ion. The absorbance of this ion can be measured, typically around 400-420 nm, and is directly proportional to the amount of enzyme activity.

Caption: Standard experimental workflow for an α-galactosidase assay.

Enzymatic Kinetics and Isomer Comparison

The performance of a chromogenic substrate is defined by its kinetic parameters, primarily the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an indicator of the enzyme's affinity for the substrate.

While specific kinetic data for 3-Nitrophenyl α-D-galactopyranoside is not available in the literature, extensive studies have been performed on the 4-nitro isomer with α-galactosidases from various sources.

| Enzyme Source | Kₘ for PNPG (mM) | Vₘₐₓ (µmol/min/mg) | Optimal pH | Optimal Temp (°C) | Source(s) |

| Aspergillus fumigatus | 0.3 | Not Reported | 4.5 - 5.5 | 55 | Rezende et al., 2005 |

| Bacillus megaterium | 0.508 | 3.492 | 7.0 | 60 | Vanam et al., 2017 |

| Human α-GAL A | 8.3 | Not Reported | 4.5 | 37 | Garman & Garboczi, 2004 |

| Aspergillus niger | - | - | - | - | [3] |

Note: Vₘₐₓ values are highly dependent on enzyme purity and assay conditions, making direct comparisons between studies challenging.

Causality and Rationale for Isomer Differences

The position of the nitro group on the phenyl ring influences the electronic properties of the aglycone, which can, in turn, affect the substrate's reactivity and its interaction with the enzyme.

-

Electronic Effects: The nitro group is strongly electron-withdrawing. In the para position (PNPG), this effect is transmitted directly through the aromatic ring to the phenolic oxygen, making the p-nitrophenolate a more stable (and thus better) leaving group. This generally leads to a faster rate of hydrolysis compared to the meta-isomer, where the electronic effect is less pronounced.

-

Steric Hindrance: The ortho-isomer (ONPG) places the bulky nitro group adjacent to the glycosidic linkage. This can cause steric hindrance within the enzyme's active site, potentially leading to a lower binding affinity (higher Kₘ) compared to the para-isomer.

-

pKa of Leaving Group: The pKa of p-nitrophenol is ~7.1, while that of m-nitrophenol is ~8.4. This means that at a physiological pH, a larger fraction of liberated p-nitrophenol will exist as the colored phenolate ion compared to m-nitrophenol. However, since assays are typically stopped with a high pH solution, this difference primarily affects real-time kinetic assays rather than endpoint assays.

The choice of isomer is therefore a trade-off. PNPG often provides the highest sensitivity and reaction rates due to its favorable electronic properties. ONPG might be used if a different pH optimum is desired or for historical reasons in established protocols. The 3-nitro isomer remains an underexplored option that could offer unique properties, for instance, in inhibitor screening where subtle differences in substrate binding might be advantageous.

Synthesis and Quality Control

Nitrophenyl galactosides are typically synthesized via a Koenigs-Knorr reaction . This classic method involves the reaction of a protected glycosyl halide (e.g., acetobromogalactose) with the corresponding nitrophenol in the presence of a promoter, such as silver or mercury salts. Subsequent deprotection of the hydroxyl groups yields the final product. The stereochemistry of the anomeric center (α or β) is carefully controlled by the choice of protecting groups and reaction conditions. Purity is typically assessed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Research and Drug Development

The primary application of nitrophenyl-α-D-galactosides is in the quantification of α-galactosidase activity. This simple colorimetric assay has broad utility:

-

Enzyme Characterization: Determining the kinetic properties (Kₘ, Vₘₐₓ, kcat) of purified α-galactosidases.[3][4]

-

Drug Discovery for Fabry Disease: Fabry disease is a lysosomal storage disorder caused by deficient α-galactosidase A activity. These substrates are used in high-throughput screening (HTS) campaigns to identify small molecule inhibitors or pharmacological chaperones that could serve as potential therapeutics.

-

Microbiology: Screening for and identifying microorganisms that produce α-galactosidase, which has applications in the food and feed industries for breaking down complex sugars.

-

Biochemical Research: Investigating the substrate specificity and mechanism of glycosidases.[4]

Conclusion and Future Outlook

3-Nitrophenyl α-D-galactopyranoside is a functional chromogenic substrate for α-galactosidase. While commercially available, it is significantly less characterized in the scientific literature than its ortho- and para-isomers. This guide has provided the known chemical properties of the 3-nitro isomer and has leveraged the extensive data on the more common 4-nitro isomer to present a complete and validated experimental framework.

For the research and drug development community, the key takeaway is that while PNPG and ONPG remain the substrates of choice for most standard applications due to their extensive validation, the 3-nitro isomer represents an opportunity. There is a clear need for studies that directly compare the kinetic performance of all three isomers against a panel of α-galactosidases. Such work would elucidate whether 3-Nitrophenyl α-D-galactopyranoside offers any advantages in sensitivity, pH optima, or susceptibility to inhibition that could make it a superior tool for specific applications, such as in particular diagnostic assays or high-throughput screening campaigns.

References

- Rezende, S. T. de, Guimarães, V. M., Rodrigues, M. de C., & Felix, C. R. (2005). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 48(2), 195–202.

- Vanam, U., et al. (2017). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the food processing industry. 3 Biotech, 7(2), 133.

- Kaneko, S., et al. (2000). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside.

- Garman, S. C., & Garboczi, D. N. (2004). The molecular defect leading to Fabry disease: structure of human alpha-galactosidase. Journal of molecular biology, 337(2), 319-335.

- Ohta, K., & Fujimoto, H. (2016). Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger. Bioscience, biotechnology, and biochemistry, 80(9), 1747-1752.

- Zheng, W., et al. (2011). High Throughput Screening for Inhibitors of Alpha-Galactosidase. Current chemical genomics, 5, 46-56.

-

MP Biomedicals. (n.d.). p-Nitrophenyl-α-D-Galactopyranoside. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. goldbio.com [goldbio.com]

- 3. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Nitrophenyl alpha-D-galactopyranoside molecular weight

An In-Depth Technical Guide to 3-Nitrophenyl α-D-galactopyranoside and its Application as a Chromogenic Substrate

Authored by a Senior Application Scientist

Introduction

In the fields of biochemistry, molecular biology, and drug discovery, the precise quantification of enzyme activity is paramount. Chromogenic substrates are indispensable tools in this pursuit, offering a straightforward and sensitive method for monitoring enzymatic reactions. This guide provides a comprehensive technical overview of 3-Nitrophenyl α-D-galactopyranoside, focusing on its molecular characteristics and its role within the broader context of nitrophenyl-based substrates for the enzyme α-galactosidase (EC 3.2.1.22). While the 3-nitrophenyl (meta) isomer is specified, this guide will also draw upon the extensive data available for its more commonly utilized structural isomers, 4-nitrophenyl (para) and 2-nitrophenyl (ortho) α-D-galactopyranoside, to provide a holistic and field-relevant perspective for researchers and drug development professionals.

Physicochemical Properties and Core Data

A thorough understanding of a substrate's physicochemical properties is the foundation of robust assay development. 3-Nitrophenyl α-D-galactopyranoside is a glycoside composed of a galactose sugar moiety linked to a 3-nitrophenyl group. The key properties of this compound are summarized below. For comparative and practical purposes, data for the widely-used 4-Nitrophenyl α-D-galactopyranoside isomer is also included.

| Property | 3-Nitrophenyl α-D-galactopyranoside | 4-Nitrophenyl α-D-galactopyranoside |

| Molecular Weight | 301.25 g/mol [1][2][3] | 301.25 g/mol [4][5] |

| Molecular Formula | C₁₂H₁₅NO₈[2][3] | C₁₂H₁₅NO₈[4][5] |

| CAS Number | 52571-71-8[1][2][6] | 7493-95-0[4][7][8] |

| Appearance | Powder[5] | Powder[5] |

| Storage Conditions | Store at ≤ -15°C[1][9] | Store at -20°C, protect from light[5][9] |

| Solubility | Data not widely available | Soluble in methanol (100 mg/mL)[5] and water[10] |

Principle of the Chromogenic α-Galactosidase Assay

The utility of nitrophenyl galactosides as enzymatic substrates lies in their ability to produce a colored product upon hydrolysis. The core principle is the enzymatic cleavage of the glycosidic bond linking the galactose sugar to the nitrophenyl group.

The Causality of Color Change: The substrate itself, 3-Nitrophenyl α-D-galactopyranoside, is colorless. When α-galactosidase is present and active, it catalyzes the hydrolysis of the substrate, releasing D-galactose and 3-nitrophenol. The released nitrophenol product is the chromophore. Critically, its color is pH-dependent. In acidic or neutral solutions, it is largely colorless. However, upon raising the pH to an alkaline state (typically pH > 9), the hydroxyl group of the nitrophenol is deprotonated, forming the nitrophenolate ion. This ion exhibits a strong yellow color, which can be quantified by measuring its absorbance with a spectrophotometer, typically between 400-420 nm[8][11]. This pH-dependent color change is the reason assay protocols universally include a "stop solution" of a strong base, such as sodium carbonate or a borate buffer[10][12][13]. This step simultaneously halts the enzymatic reaction and maximizes the color signal for a sensitive readout.

Figure 1: Enzymatic hydrolysis of 3-Nitrophenyl α-D-galactopyranoside.

Detailed Experimental Protocol: α-Galactosidase Activity Assay

This protocol is a synthesized, best-practice methodology derived from established procedures for nitrophenyl-based substrates[10][12][13]. It is designed to be a self-validating system through the inclusion of appropriate blanks and controls.

I. Reagent and Equipment Preparation

-

Assay Buffer: Prepare a suitable buffer for the enzyme. The optimal pH for α-galactosidase activity can vary by source, but a range of pH 4.5-7.0 is common. Examples include:

-

50 mM Sodium Acetate Buffer (pH 5.0): Titrate 50 mM acetic acid with 50 mM sodium acetate.

-

100 mM Potassium Phosphate Buffer (pH 6.5): Prepare solutions of 100 mM Potassium Phosphate Monobasic and 100 mM Potassium Phosphate Dibasic. Mix to achieve the target pH[10].

-

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the nitrophenyl α-D-galactopyranoside substrate in the Assay Buffer. Gentle warming may be required to fully dissolve the powder. Note: For routine use, this can be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a dilution series of your enzyme sample (e.g., purified protein, cell lysate) in cold Assay Buffer. This should be done immediately before the assay begins to ensure enzyme stability[10]. The ideal concentration will result in a linear rate of product formation over the incubation time.

-

Stop Solution: Prepare a 0.5 M Sodium Carbonate (Na₂CO₃) or 200 mM Borate buffer (pH 9.8) solution in deionized water[10][12].

-

Equipment: A temperature-controlled incubator or water bath (e.g., set to 37°C or 50°C, depending on the enzyme's optimum) and a spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

II. Assay Workflow

Figure 2: Step-by-step workflow for the chromogenic α-galactosidase assay.

III. Step-by-Step Methodology (per reaction)

-

Setup: Label microcentrifuge tubes or microplate wells for each "Test" and "Blank" sample.

-

Reagent Addition:

-

Add 400 µL of Assay Buffer to each tube.

-

Add 500 µL of the 10 mM Substrate Stock Solution to each tube.

-

-

Equilibration: Place all tubes in the incubator/water bath for 5 minutes to allow the temperature to equilibrate.

-

Reaction Initiation:

-

To the "Test" tubes, add 100 µL of the diluted enzyme solution.

-

To the "Blank" tubes, add 100 µL of the Assay Buffer (without enzyme).

-

-

Incubation: Mix gently by inversion and incubate for a defined period (e.g., 10-30 minutes). The time should be within the linear range of the reaction.

-

Reaction Termination: After the incubation period, add 1.0 mL of the Stop Solution to all tubes (Test and Blank). Mix thoroughly. A yellow color should develop in the "Test" tubes.

-

Measurement: Measure the absorbance of each solution at 405 nm. Use the "Blank" sample to zero the spectrophotometer.

Data Analysis and Interpretation

The absorbance reading is directly proportional to the amount of nitrophenol released. Enzyme activity can be calculated using the Beer-Lambert law (A = εcl).

Unit Definition: One unit (U) of α-galactosidase activity is typically defined as the amount of enzyme that liberates 1.0 µmole of nitrophenol per minute under the specified assay conditions[10][12].

Calculation: Activity (µmol/min/mL) = (ΔA₄₀₅ × V_total) / (ε × t × V_enzyme)

Where:

-

ΔA₄₀₅: Absorbance of the Test sample minus the Absorbance of the Blank sample.

-

V_total: Total volume of the assay before adding the stop solution (in this protocol, 1.0 mL).

-

ε (Molar Extinction Coefficient): For p-nitrophenol at alkaline pH, this value is ~18,500 M⁻¹cm⁻¹. This is a critical value that should be confirmed or determined under your specific buffer conditions.

-

t: Incubation time in minutes.

-

V_enzyme: Volume of the enzyme solution added to the reaction (in this protocol, 0.1 mL).

Applications and Scientific Considerations

-

Enzyme Kinetics: This assay is fundamental for determining key kinetic parameters like Kₘ (Michaelis constant) and Vₘₐₓ, providing insight into enzyme-substrate affinity and catalytic efficiency[12].

-

Screening and Drug Discovery: The protocol is highly adaptable for high-throughput screening of enzyme inhibitors or for discovering novel α-galactosidase-producing microorganisms[1].

-

Quality Control: Used in the industrial setting for QC of enzyme preparations used in food processing or pharmaceuticals[13].

-

Expert Considerations:

-

Substrate Specificity: While this guide focuses on 3-nitrophenyl α-D-galactopyranoside, α-galactosidases may show different activities towards ortho-, meta-, and para- isomers. This can be exploited to probe the active site topology of the enzyme[14].

-

Linear Range: It is crucial to ensure the reaction rate is linear with respect to both time and enzyme concentration. If the final absorbance is too high, the substrate may be depleted or the detector saturated. In this case, reduce the incubation time or dilute the enzyme sample.

-

Interference: Compounds in crude biological samples (e.g., cell lysates) may absorb at 405 nm. The inclusion of a proper "Blank" is essential to correct for this background.

-

Conclusion

3-Nitrophenyl α-D-galactopyranoside, along with its isomers, represents a powerful class of chromogenic substrates for the study of α-galactosidase. Its utility is rooted in a simple yet robust reaction principle: enzymatic cleavage releases a nitrophenol product whose concentration can be easily quantified spectrophotometrically following alkalinization. By understanding the physicochemical properties of the substrate and the causality behind the assay's procedural steps, researchers can reliably measure enzyme activity, investigate kinetic parameters, and screen for modulators, thereby advancing research and development in numerous scientific disciplines.

References

- El-Sayed, O. H., et al. (2016). Purification and characterization of α-Galactosidase produced from mutant bacterial strain. Journal of Chemical and Pharmaceutical Research, 8(7), 499-508.

-

Guimarães, V. M., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 46(4). Retrieved from [Link]

-

PubChem. (n.d.). p-nitrophenyl alpha-D-galactopyranoside. Retrieved from [Link]

- Sivasankar, B., et al. (2017). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the food industry. 3 Biotech, 7(2), 113.

-

NIST. (n.d.). o-Nitrophenyl-β-D-galactopyranoside. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl-Α-D-Galactopyranoside. Retrieved from [Link]

- Kaneko, R., et al. (1993). Hydrolytic activity of α-galactosidases against deoxy derivatives of p-nitrophenyl α-d-galactopyranoside. Biochimica et Biophysica Acta (BBA) - General Subjects, 1157(3), 323-327.

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-galactopyranoside. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). p-Nitrophenyl a-D-galactopyranoside. Retrieved from [Link]

-

ResearchGate. (n.d.). Enzymatic hydrolysis of O-nitrophenyl-β-D-galactopyranoside (ONPG) by β-galactosidase. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. labsolu.ca [labsolu.ca]

- 4. p-nitrophenyl alpha-D-galactopyranoside | C12H15NO8 | CID 82000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenyl a- D -galactopyranoside a-galactosidase substrate 7493-95-0 [sigmaaldrich.com]

- 6. 3-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 52571-71-8 [chemicalbook.com]

- 7. mpbio.com [mpbio.com]

- 8. 4-Nitrophenyl-alpha-D-galactopyranoside for use in research | Megazyme [megazyme.com]

- 9. goldbio.com [goldbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. jabonline.in [jabonline.in]

- 14. Redirecting [linkinghub.elsevier.com]

3-Nitrophenyl alpha-D-galactopyranoside synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Nitrophenyl α-D-galactopyranoside

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Nitrophenyl α-D-galactopyranoside, a crucial chromogenic substrate for the detection of α-galactosidase activity.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document delves into the chemical principles, strategic considerations, and detailed methodologies required for its successful synthesis. We will explore the nuances of stereoselective glycosylation, focusing on the venerable Koenigs-Knorr reaction and the critical factors that govern the formation of the desired α-anomeric linkage. The guide includes a detailed, step-by-step protocol from starting materials to the purified product, supported by mechanistic insights and data presentation to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of a Chromogenic Substrate

3-Nitrophenyl α-D-galactopyranoside (3-NPGα) is a synthetic glycoside that plays a pivotal role in biochemical and diagnostic assays. Its structure consists of a galactose sugar moiety linked to a 3-nitrophenol group via an α-glycosidic bond. The utility of this molecule lies in its function as a chromogenic substrate; in the presence of an α-galactosidase enzyme, the glycosidic bond is hydrolyzed. This cleavage releases 3-nitrophenol, which, particularly under alkaline conditions, deprotonates to form the 3-nitrophenolate ion, a distinct yellow-colored compound that can be readily quantified by spectrophotometry. This simple and reliable colorimetric assay is fundamental in enzyme kinetics, inhibitor screening, and the diagnosis of conditions such as Fabry disease, which is characterized by a deficiency in α-galactosidase A.

The primary challenge in synthesizing 3-NPGα is the stereocontrolled formation of the glycosidic bond.[3] The anomeric carbon (C-1) of the galactose can exist in two stereoisomeric forms, α (axial) or β (equatorial). For its use as a specific substrate, the synthesis must selectively yield the α-anomer. This guide will focus on the chemical strategies employed to overcome this stereochemical hurdle.

Core Synthetic Strategy: The Koenigs-Knorr Glycosylation

One of the most established and reliable methods for forming O-glycosidic bonds is the Koenigs-Knorr reaction, first reported in 1901.[4][5] The reaction involves the coupling of a glycosyl halide (the glycosyl donor) with an alcohol (the glycosyl acceptor) in the presence of a promoter, typically a heavy metal salt.[6][7]

The key components for the synthesis of 3-NPGα are:

-

Glycosyl Donor: A fully protected D-galactopyranosyl halide. Per-O-acetylated α-D-galactopyranosyl bromide (acetobromogalactose) is a common and effective donor.

-

Glycosyl Acceptor: The alcohol, which in this case is 3-nitrophenol.

-

Promoter: A halophilic salt that activates the glycosyl halide. Silver(I) carbonate or mercuric(II) cyanide are traditionally used.[6][8][9]

The Challenge of Stereoselectivity: Directing the α-Anomer Formation

The stereochemical outcome of the Koenigs-Knorr reaction is profoundly influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[10][11]

-

Neighboring Group Participation (Anchimeric Assistance): When an acyl protecting group, such as an acetyl group, is present at C-2, it can participate in the reaction. After the bromide leaving group is abstracted by the promoter, the C-2 acetyl group attacks the resulting oxocarbenium ion to form a stable, cyclic dioxolanium intermediate.[3][6] The subsequent nucleophilic attack by the alcohol (3-nitrophenol) must occur from the side opposite to this bulky intermediate, leading exclusively to a 1,2-trans glycosidic bond.[6][8] In the case of galactose, this would result in the formation of the β-anomer.

To achieve the desired 1,2-cis (α-anomer) product, this neighboring group participation must be circumvented or overridden. Several strategies exist:

-

Use of Non-Participating Protecting Groups: Employing a non-participating group like a benzyl ether at C-2 prevents the formation of the dioxolanium intermediate. However, this often leads to a mixture of α and β anomers, requiring difficult chromatographic separation.[6][10]

-

In Situ Anomerization: Using specific promoters and solvent systems can favor the formation of the α-anomer even with a participating C-2 protecting group. The reaction can proceed through an SN2-like mechanism on the thermodynamically less stable but more reactive α-glycosyl halide. Conditions that promote the equilibration of the initial β-halide to the α-halide in situ can lead to a higher yield of the α-product.[12]

-

The Kinetic Anomeric Effect: This stereoelectronic effect stabilizes the transition state leading to the formation of an axial bond (the α-anomer) at the anomeric center, making its formation kinetically favored under certain conditions.[13][14]

For this synthesis, we will focus on a protocol that utilizes a well-established promoter system known to favor α-glycoside formation under specific conditions.

Synthesis Pathway and Experimental Protocol

The overall synthesis is a three-stage process: preparation of the glycosyl donor, the glycosylation reaction itself, and the final deprotection step.

Diagram of the Overall Synthesis Pathway

Caption: Overall synthetic route to 3-Nitrophenyl α-D-galactopyranoside.

Part 1: Preparation of the Glycosyl Donor (2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide)

-

Peracetylation of D-Galactose:

-

To a flask containing anhydrous sodium acetate (5.0 g), add acetic anhydride (60 mL).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add D-galactose (10.0 g, 55.5 mmol) in portions with stirring.

-

After the addition is complete, heat the mixture to 100°C for 2 hours.

-

Pour the cooled reaction mixture into 500 mL of ice-cold water and stir vigorously for 1 hour to hydrolyze excess acetic anhydride.

-

The solid product, penta-O-acetyl-α,β-D-galactose, is collected by vacuum filtration, washed thoroughly with water, and dried.

-

-

Bromination:

-

Dissolve the dried penta-O-acetyl-galactose (15.0 g, 38.4 mmol) in glacial acetic acid (40 mL).

-

Add a 33% solution of hydrogen bromide in acetic acid (25 mL) dropwise at room temperature.

-

Stir the reaction for 2 hours, during which the product may crystallize.

-

Pour the mixture into 300 mL of ice-cold water.

-

Collect the crude acetobromogalactose by filtration, wash with cold water, and dry under vacuum over P₂O₅. The product should be used promptly in the next step.

-

Part 2: Koenigs-Knorr Glycosylation

Causality: This step is the most critical for establishing the α-anomeric linkage. Mercuric cyanide is employed as the promoter in acetonitrile. This combination is known to facilitate the formation of α-glycosides, potentially through a combination of in situ anomerization and solvent effects that favor an SN2 attack on the α-bromide.[15] Anhydrous conditions are paramount to prevent hydrolysis of the glycosyl halide and the promoter.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask under a dry nitrogen atmosphere, add anhydrous acetonitrile (100 mL) and mercuric cyanide (Hg(CN)₂, 3.0 g, 11.9 mmol).

-

Add 3-nitrophenol (1.65 g, 11.9 mmol) and stir until dissolved.

-

Add freshly prepared, dry acetobromogalactose (4.0 g, 9.7 mmol) to the mixture.

-

-

Reaction Execution:

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as ethyl acetate/hexane (1:1 v/v).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with dichloromethane (100 mL).

-

Filter the mixture through a pad of Celite to remove insoluble mercury salts.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M aqueous potassium iodide (2 x 50 mL) to remove residual mercury, saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected product, 3-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside.

-

Part 3: Deprotection (Zemplén Deacetylation)

Causality: The Zemplén deacetylation is a classic method for removing acetyl protecting groups under mild, basic conditions. It uses a catalytic amount of sodium methoxide in methanol, which prevents unwanted side reactions or anomerization of the newly formed glycosidic bond.

-

Reaction:

-

Dissolve the crude protected glycoside in anhydrous methanol (50 mL).

-

Add a catalytic amount of freshly prepared 0.5 M sodium methoxide in methanol (approx. 1 mL) until the pH is ~9-10.

-

Stir the mixture at room temperature and monitor by TLC until all starting material is consumed (typically 2-4 hours).

-

-

Neutralization and Purification:

-

Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford pure 3-Nitrophenyl α-D-galactopyranoside as a solid.

-

Data Presentation and Characterization

Table 1: Reagent Properties

| Reagent | Formula | MW ( g/mol ) | Role |

| D-Galactose | C₆H₁₂O₆ | 180.16 | Starting Material |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acetylating Agent |

| Hydrogen Bromide | HBr | 80.91 | Brominating Agent |

| 3-Nitrophenol | C₆H₅NO₃ | 139.11 | Glycosyl Acceptor |

| Mercuric Cyanide | Hg(CN)₂ | 252.63 | Promoter |

| Sodium Methoxide | CH₃ONa | 54.02 | Deprotection Catalyst |

Table 2: Expected Product Characteristics

| Compound | Formula | MW ( g/mol ) | Expected Yield | Key Spectroscopic Data |

| 3-Nitrophenyl α-D-galactopyranoside | C₁₂H₁₅NO₈ | 301.25 | 30-40% (overall) | ¹H NMR (D₂O): δ ~5.8 ppm (d, J ≈ 3-4 Hz, 1H, H-1 α). Aromatic protons of the 3-nitrophenyl group.[16] |

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of 3-NPGα.

Conclusion

The synthesis of 3-Nitrophenyl α-D-galactopyranoside is a classic example of carbohydrate chemistry that highlights the critical challenge of stereocontrol in glycosylation. The Koenigs-Knorr reaction, when carefully controlled through the strategic selection of promoters and reaction conditions, provides a viable pathway to the desired α-anomer. The protocol described herein offers a robust and well-precedented method for obtaining this valuable biochemical tool. Successful execution demands meticulous attention to experimental technique, particularly the maintenance of anhydrous conditions, and a solid understanding of the mechanistic principles that govern the stereochemical outcome.

References

-

Wikipedia. (n.d.). Koenigs–Knorr reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 23). 25.6: Reactions of Monosaccharides. Retrieved from [Link]

-

Malecki, G., et al. (n.d.). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. PMC - NIH. Retrieved from [Link]

-

Merck & Co. (n.d.). Koenigs-Knorr Synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Koenigs knorr reaction and mechanism. Retrieved from [Link]

-

ChemRxiv. (n.d.). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. Retrieved from [Link]

-

ACS Publications. (n.d.). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Retrieved from [Link]

-

RSC Publishing. (2012, February 16). On a so-called “kinetic anomeric effect” in chemical glycosylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Helferich method. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Highly α- and β-Selective Radical C-Glycosylation Reactions Using a Controlling Anomeric Effect Based on the Conformational Restriction Strategy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On a so-called "kinetic anomeric effect" in chemical glycosylation. Retrieved from [Link]

-

PMC - NIH. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycoside. Retrieved from [Link]

-

ACS Publications. (n.d.). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Retrieved from [Link]

-

PMC - NIH. (2019, May 2). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Retrieved from [Link]

-

ResearchGate. (n.d.). Helferich method. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Halide-promoted synthesis of α-glycosides. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Protecting Group Strategies in Carbohydrate Chemistry. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of p-nitrophenyl 3-O-β-d-galactopyranosyl-β-d-galactopyranoside and p-nitrophenyl 3-O-α-d-galactopyranosyl-β-d-galactopyranoside. Retrieved from [Link]

-

PMC - NIH. (n.d.). Direct and Stereoselective Synthesis of α-Linked 2-Deoxy-Glycosides. Retrieved from [Link]

-

Chemical Reviews. (2022, June 8). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Retrieved from [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl-Α-D-Galactopyranoside. Retrieved from [Link]

-

SciELO. (2003, July 14). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Retrieved from [Link]

Sources

- 1. mpbio.com [mpbio.com]

- 2. 3-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 52571-71-8 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Koenigs-Knorr Synthesis [drugfuture.com]

- 5. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Glycoside - Wikipedia [en.wikipedia.org]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Helferich method - Wikipedia [en.wikipedia.org]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]

- 13. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sci-hub.ru [sci-hub.ru]

- 16. scbt.com [scbt.com]

The Utility of 3-Nitrophenyl α-D-galactopyranoside in Enzymatic Assays: A Technical Guide for Researchers

This guide provides an in-depth exploration of 3-Nitrophenyl α-D-galactopyranoside (3-NPG) and its structurally similar and more commonly documented analogue, 4-Nitrophenyl α-D-galactopyranoside (4-NPG or p-NPG), as powerful tools in biochemical research. Primarily serving as chromogenic substrates for the enzyme α-galactosidase, these compounds are instrumental in the quantification of enzyme activity, kinetic analysis, and have significant applications in the context of lysosomal storage disorders, particularly Fabry disease. This document will delve into the underlying biochemical principles, provide detailed experimental protocols, and discuss the applications of these substrates in research and drug development.

Introduction: The Principle of Chromogenic Detection

Chromogenic substrates are invaluable in enzymology for their ability to generate a colored product upon enzymatic cleavage, allowing for simple and rapid spectrophotometric quantification of enzyme activity.[1][2] 3-NPG and 4-NPG are synthetic compounds designed to mimic the natural substrates of α-galactosidase.[3][4] The core structure consists of a galactose sugar molecule linked to a nitrophenyl group. In its intact form, the galactopyranoside is colorless. However, upon hydrolysis by α-galactosidase, the glycosidic bond is cleaved, releasing galactose and the respective nitrophenol (3-nitrophenol or 4-nitrophenol).[3][5] In an alkaline environment, the released nitrophenol is converted to a nitrophenolate ion, which exhibits a distinct yellow color that can be quantified by measuring its absorbance at a specific wavelength.[5][6]

Mechanism of Action and Rationale

The enzymatic reaction catalyzed by α-galactosidase on a nitrophenyl-α-D-galactopyranoside substrate is a hydrolysis reaction. The enzyme recognizes and binds to the galactosyl moiety of the substrate. Through a catalytic mechanism involving specific amino acid residues in the active site, the enzyme facilitates the cleavage of the α-glycosidic bond linking the galactose to the nitrophenyl group. The reaction can be summarized as follows:

Nitrophenyl α-D-galactopyranoside + H₂O --(α-Galactosidase)--> D-Galactose + Nitrophenol

The choice of a nitrophenyl-based substrate is strategic. The resulting nitrophenol product has a pKa value that allows for significant ionization at moderately alkaline pH. This ionization leads to a shift in the absorbance spectrum, producing a strong yellow color. This colorimetric signal is directly proportional to the amount of product formed and, consequently, to the activity of the α-galactosidase enzyme under defined conditions.

Diagram: Enzymatic Hydrolysis of 4-Nitrophenyl α-D-galactopyranoside

Caption: Enzymatic cleavage of 4-NPG by α-galactosidase to yield D-galactose and 4-nitrophenol.

Applications in Research and Drug Development

The use of nitrophenyl α-D-galactopyranosides extends across various research domains:

-

Enzyme Characterization: These substrates are fundamental for determining the kinetic properties of α-galactosidase, such as the Michaelis constant (Km) and maximum velocity (Vmax).[7][8] Such studies are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency.

-

Screening for α-Galactosidase-Producing Microorganisms: In industrial biotechnology, these substrates can be incorporated into growth media to rapidly screen for microorganisms that secrete α-galactosidase, which has applications in the food and feed industries.

-

Fabry Disease Research and Diagnosis: Fabry disease is a genetic disorder caused by a deficiency of the lysosomal enzyme α-galactosidase A, leading to the accumulation of globotriaosylceramide (Gb3).[4][9] Assays using 4-NPG or fluorogenic analogues are a primary method for diagnosing Fabry disease in males by measuring residual α-galactosidase A activity in samples like plasma, leukocytes, or dried blood spots.[4][10] However, for female carriers, enzymatic assays can be unreliable due to random X-chromosome inactivation, and genetic testing is often required.[10]

-

High-Throughput Screening for Therapeutics: In drug development for Fabry disease, these substrates are employed in high-throughput screening (HTS) assays to identify potential therapeutic agents.[11] This includes screening for:

-

Pharmacological Chaperones: Small molecules that can bind to and stabilize mutant forms of α-galactosidase A, promoting proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.

-

Enzyme Replacement Therapies (ERTs): Evaluating the activity and stability of recombinant α-galactosidase A preparations.

-

Substrate Reduction Therapies (SRTs): While not directly measuring the effect of SRTs, these assays are used in the broader context of characterizing the disease and the impact of other therapies.[12]

-

Detailed Experimental Protocols

The following protocols are generalized from established methods and should be optimized for specific experimental conditions. The protocol for 4-NPG is more extensively documented in the literature and commercial kits.

Standard α-Galactosidase Activity Assay using 4-Nitrophenyl α-D-galactopyranoside

This protocol is designed for the colorimetric determination of α-galactosidase activity in purified enzyme preparations or biological samples.

Materials:

-

Substrate Stock Solution: 10 mM 4-Nitrophenyl α-D-galactopyranoside (p-NPG) in deionized water.

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.

-

Stop Solution: 200 mM Borate Buffer, pH 9.8 at 25°C, or 1 M Sodium Carbonate.

-

Enzyme Sample: Purified α-galactosidase or cell/tissue lysate, diluted in cold Assay Buffer.

-

Microplate Reader or Spectrophotometer: Capable of reading absorbance at 405-420 nm.[5][13]

-

96-well microplate or cuvettes.

Procedure:

-

Preparation of Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture as follows:

-

70 µL of Assay Buffer (100 mM Potassium Phosphate, pH 6.5)

-

20 µL of Substrate Stock Solution (10 mM p-NPG)

-

-

Blank Preparation: Prepare a blank for each sample by adding 90 µL of the reaction mixture to a separate well. The enzyme will be added to the blank after the stop solution.

-

Equilibration: Equilibrate the plate and the enzyme samples to 25°C.

-

Initiation of Reaction: To initiate the reaction, add 10 µL of the diluted enzyme solution to each sample well. Do not add enzyme to the blank wells at this stage.

-

Incubation: Immediately mix the contents of the wells and incubate at 25°C for a defined period (e.g., 5-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding 200 µL of Stop Solution to each well, including the blanks. After adding the stop solution, add 10 µL of the enzyme solution to the blank wells.

-

Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

-

Calculation of Enzyme Activity:

-

Subtract the absorbance of the blank from the absorbance of the corresponding sample.

-

Calculate the concentration of p-nitrophenol produced using the Beer-Lambert law (A = εcl), where:

-

A is the corrected absorbance.

-

ε is the molar extinction coefficient of p-nitrophenol at 405 nm (18.5 mM⁻¹cm⁻¹).

-

c is the concentration of p-nitrophenol in mM.

-

l is the path length in cm.

-

-

Enzyme activity is typically expressed in Units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of substrate per minute under the specified conditions.

-

Diagram: Experimental Workflow for α-Galactosidase Assay

Caption: A typical workflow for measuring α-galactosidase activity using a chromogenic substrate.

Assay for α-Galactosidase Activity in Cell Lysates

This protocol is adapted for measuring endogenous or recombinant α-galactosidase activity in cultured cells.

Materials:

-

All materials from the standard assay.

-

Cell Lysis Buffer: (e.g., Reporter Lysis Buffer or a buffer containing a non-ionic detergent like Triton X-100).

-

Phosphate-Buffered Saline (PBS).

Procedure:

-

Cell Culture and Harvesting: Grow cells to the desired confluency. Wash the cells with ice-cold PBS and harvest by scraping or trypsinization.

-

Cell Lysis: Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer. Incubate on ice for 10-30 minutes with occasional vortexing.

-

Clarification of Lysate: Centrifuge the cell lysate at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[9]

-

Protein Quantification: Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay).

-

Enzyme Assay: Perform the α-galactosidase activity assay as described in section 4.1, using a defined amount of cell lysate (e.g., 10-50 µg of total protein) as the enzyme sample.

-

Calculation of Specific Activity: Express the enzyme activity as Units per milligram of total protein (U/mg).

Data Interpretation and Considerations

| Parameter | Typical Value/Condition | Significance | Reference |

| Substrate | 3-NPG or 4-NPG | Chromogenic substrate for α-galactosidase. | [3] |

| Wavelength (λmax) | 405-420 nm | Wavelength for measuring the absorbance of the nitrophenolate product. | [5][13] |

| pH (Assay) | 4.0 - 6.5 | Optimal pH for many α-galactosidases, particularly lysosomal α-galactosidase A. | [3] |

| pH (Stop Solution) | >9.5 | Alkaline pH is required to deprotonate nitrophenol to the colored nitrophenolate ion. | |

| Temperature | 25°C or 37°C | Reaction temperature; must be kept constant. | |

| Molar Extinction (ε) | 18.5 mM⁻¹cm⁻¹ (for p-nitrophenol) | Constant used to calculate the concentration of the product. | |

| Km (for p-NPG) | ~0.3 - 1.0 mM | Michaelis constant, indicates substrate affinity. Varies with enzyme source. | [5][7] |

Key Considerations:

-

Linearity: It is crucial to ensure that the assay is performed within the linear range, where the reaction rate is proportional to both time and enzyme concentration.

-

Controls: Appropriate controls, including a no-enzyme blank and a positive control with known enzyme activity, are essential for validating the assay.

-

Interfering Substances: Components in crude biological samples may interfere with the assay. It is important to assess for and mitigate such interference.

-

Alternative Substrates: For higher sensitivity, fluorogenic substrates such as 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal) can be used.[9][14] These substrates yield a fluorescent product upon cleavage, allowing for the detection of lower enzyme activities.[14] However, fluorogenic assays may require longer incubation times.[14]

Conclusion

3-Nitrophenyl α-D-galactopyranoside and its para-isomer are robust and versatile tools for the study of α-galactosidase. Their utility in basic research for enzyme characterization, coupled with their critical role in the diagnosis and development of therapies for Fabry disease, underscores their importance in the fields of biochemistry, molecular biology, and medicine. By understanding the principles behind their use and adhering to well-defined protocols, researchers can reliably quantify α-galactosidase activity and contribute to advancements in these critical areas.

References

-

Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric). Sigma-Aldrich.

-

4-Nitrophenyl α-D-galactopyranoside (PNP-alpha-D-Gal). MedChemExpress.

-

Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI.

-

Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA). PubMed.

-

Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. PMC - NIH.

-

Biochemical and genetic diagnosis of Fabry disease. NCBI - NIH.

-

alpha-GALACTOSIDASE PNP. Sigma-Aldrich.

-

a-Galactosidase preparation from green coffee beans (G8507) - Enzyme Assay. Sigma-Aldrich.

-

Screening for Fabry Disease in Patients with Chronic Kidney Disease: Limitations of Plasma α-Galactosidase Assay as a Screening Test. NIH.

-

High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. MDPI.

-

Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1. Thermo Fisher Scientific - SG.

-

Determination of Acid β-Galactosidase Activity: Methodology and Perspectives. PMC.

-

Fluorogenic and chromogenic substrates used in bacterial diagnostics. PMC - NIH.

-

Substrate reduction therapy for Fabry disease. Fabry Disease News.

-

Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. JOCPR.

-

Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. SciELO.

-

3-NITROPHENYL-ALPHA-D-GALACTOPYRANOSIDE | 52571-71-8. ChemicalBook.

-

Chromogenic Substrates Overview. GoldBio.

-

High Throughput Screening for Inhibitors of Alpha-Galactosidase. PMC - NIH.

-

Effective detection of biocatalysts with specified activity by using a hydrogel-based colourimetric assay – β-galactosidase case study. PMC - NIH.

-

DBS assay in the diagnosis of Fabry disease. Giornale di Clinica Nefrologica e Dialisi.

-

Beta-Galactosidase Enzyme Assay System with Reporter Lysis Buffer Technical Bulletin, TB097. Promega Corporation.

-

aCQuiRE Study: A Screening Test Strategy for Fabry Disease. ResearchGate.

-

P-Nitrophenyl-Α-D-Galactopyranoside. MP Biomedicals.

-

Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. PMC - NIH.

-

β–Galactosidase Assay Kit. Agilent.

-

p-Nitrophenyl β-D-Galactopyranoside. Cayman Chemical.

-

CAS 369-07-3: o-Nitrophenyl β-D-galactopyranoside. CymitQuimica.

-

Purification and characterization of α-Galactosidase produced from mutant bacterial strain. JOCPR.

-

p-nitrophenyl alpha-D-galactopyranoside. PubChem.

-

Hydrolysis of p-nitrophenol-α-D-galactopyranoside with Rhizopus oryzae... ResearchGate.

Sources

- 1. goldbio.com [goldbio.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Biochemical and genetic diagnosis of Fabry disease - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. jabonline.in [jabonline.in]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. DBS assay in the diagnosis of Fabry disease | Giornale di Clinica Nefrologica e Dialisi [journals.aboutscience.eu]

- 11. High Throughput Screening for Inhibitors of Alpha-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fabrydiseasenews.com [fabrydiseasenews.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Evaluation of the use of chromogenic and fluorogenic substrates in solid-phase enzyme linked immunosorbent assays (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Principle and Application of 3-Nitrophenyl α-D-galactopyranoside for α-Galactosidase Activity Assays

This guide provides an in-depth exploration of the core principles and practical applications of 3-Nitrophenyl α-D-galactopyranoside (3-NPG), a pivotal tool for researchers, scientists, and drug development professionals engaged in the study of α-galactosidase. We will delve into the chromogenic substrate's mechanism of action, provide a detailed protocol for its use in enzymatic assays, and present a framework for robust and reproducible data generation.

The Fundamental Principle: Chromogenic Detection of α-Galactosidase Activity

3-Nitrophenyl α-D-galactopyranoside is a synthetic chromogenic substrate designed for the specific detection and quantification of α-galactosidase activity.[1][2] Its utility lies in a straightforward enzymatic reaction that produces a distinct color change, which can be easily measured using a spectrophotometer.[1] The core of its action is based on the hydrolytic activity of α-galactosidase.

The α-galactosidase enzyme catalyzes the cleavage of the terminal α-1-6-linked-D-galactose residues from various substrates.[3] In the case of 3-NPG, the enzyme specifically targets the α-glycosidic bond linking the galactose moiety to the 3-nitrophenyl group.[4] Upon hydrolysis, the colorless 3-NPG substrate is cleaved into two products: D-galactose and 3-nitrophenol.[1][5] While D-galactose is a simple sugar, the liberated 3-nitrophenol is a chromophore that, especially under alkaline conditions, exhibits a distinct yellow color.[1][6] The intensity of this yellow color is directly proportional to the amount of 3-nitrophenol produced, which in turn is a direct measure of the α-galactosidase activity in the sample.[2]

This principle allows for both qualitative and quantitative assessments of enzyme activity.[2][7] A visible yellow color indicates the presence of active α-galactosidase, while the rate of color development, measured spectrophotometrically, provides a quantitative measure of the enzyme's catalytic efficiency.

Visualizing the Enzymatic Reaction

The enzymatic cleavage of 3-Nitrophenyl α-D-galactopyranoside can be represented by the following workflow:

Caption: Enzymatic hydrolysis of 3-NPG by α-galactosidase.

Key Parameters for α-Galactosidase Assays using 3-NPG

The successful application of 3-NPG in α-galactosidase assays hinges on the careful control of several experimental parameters. The following table summarizes critical quantitative data derived from various established protocols.

| Parameter | Recommended Value/Range | Rationale & Key Considerations |

| Wavelength of Detection | 405 - 420 nm | This is the absorbance maximum for the liberated p-nitrophenol under alkaline conditions, ensuring maximal sensitivity of the assay.[8][9] |

| Optimal pH | 4.5 - 7.5 | The optimal pH can vary significantly depending on the source of the α-galactosidase. For instance, fungal α-galactosidases often exhibit optimal activity in the acidic range (pH 4.5-5.5)[10], while bacterial enzymes may prefer a more neutral pH (around 7.0-7.5).[3] It is crucial to determine the optimal pH for the specific enzyme under investigation. |

| Optimal Temperature | 37 - 60°C | Similar to pH, the optimal temperature is enzyme-dependent. Many α-galactosidases function well at 37°C, but some, particularly from thermophilic organisms, may have higher optima.[3][10] |

| Substrate Concentration | 1 - 10 mM | The concentration of 3-NPG should be optimized to ensure that the enzyme is saturated with the substrate (to measure Vmax) without causing substrate inhibition, which has been observed in some cases.[8][11][12] |

| Reaction Termination | Addition of a high pH solution (e.g., 0.2 M Sodium Carbonate or 0.2 M Borate Buffer, pH 9.8) | This step serves two critical purposes: it stops the enzymatic reaction by denaturing the enzyme and it shifts the pH to the alkaline range, maximizing the color development of the 3-nitrophenol product for accurate spectrophotometric reading.[3][5][8] |

A Validated Protocol for the Quantification of α-Galactosidase Activity

This section provides a detailed, step-by-step methodology for a standard α-galactosidase assay. This protocol is designed to be a self-validating system, incorporating necessary controls for accurate and reliable results.

Reagent Preparation

-

Assay Buffer: Prepare a buffer solution appropriate for the specific α-galactosidase being studied. A common starting point is a 0.1 M citrate-phosphate buffer or a 100 mM potassium phosphate buffer.[5][8] The pH should be adjusted to the predetermined optimum for the enzyme.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of 3-Nitrophenyl α-D-galactopyranoside in the assay buffer.[3] Gentle warming may be required to fully dissolve the substrate. Store protected from light.

-

Enzyme Solution: Dilute the α-galactosidase enzyme preparation in cold assay buffer to a concentration that will yield a linear rate of product formation over the desired reaction time. The optimal dilution must be determined empirically.

-

Stop Solution: Prepare a 0.2 M Sodium Carbonate (Na₂CO₃) solution or a 200 mM Borate Buffer adjusted to pH 9.8.[3][5]

Assay Procedure

The following workflow outlines the steps for conducting the enzymatic assay in a microplate format, which is ideal for high-throughput screening and kinetic analysis.

Caption: Standard workflow for an α-galactosidase assay.

Experimental Controls

-

Blank: A reaction mixture containing all components except the enzyme. The enzyme solution is replaced with an equal volume of assay buffer. This control corrects for any non-enzymatic hydrolysis of the substrate.

-

Negative Control: A sample known to not contain α-galactosidase activity. This control validates that the observed signal is specific to the enzyme of interest.

-

Positive Control: A sample with a known concentration of active α-galactosidase. This control ensures that the assay is performing as expected.

Data Analysis and Interpretation

The activity of α-galactosidase is typically expressed in units (U), where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of 3-NPG per minute under the specified assay conditions.[5] The calculation involves using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of 3-nitrophenol, c is the concentration, and l is the path length of the cuvette or microplate well.

Applications in Research and Drug Development

The robust and sensitive nature of the 3-NPG assay has led to its widespread adoption in various scientific disciplines:

-

Enzyme Kinetics and Characterization: This assay is fundamental for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are essential for characterizing enzyme function and efficiency.[13][14]

-

Screening for α-Galactosidase Inhibitors: In drug discovery, this assay is employed in high-throughput screening campaigns to identify potential inhibitors of α-galactosidase, which is a therapeutic target for conditions like Fabry disease.[4]

-

Microbiology and Food Industry: 3-NPG is used to detect and quantify α-galactosidase-producing microorganisms in various samples.[2] In the food industry, α-galactosidase is used to break down complex sugars in legumes, and this assay can be used to monitor the effectiveness of this enzymatic treatment.[3]

-

Diagnostic Assays: The principle of this assay is adapted for diagnostic tests to measure α-galactosidase levels in clinical samples, aiding in the diagnosis of lysosomal storage disorders.[4]

Conclusion

3-Nitrophenyl α-D-galactopyranoside remains an indispensable tool for the study of α-galactosidase. Its principle of action, based on a simple and reliable colorimetric reaction, provides a powerful platform for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. By understanding the core principles and adhering to validated protocols, researchers can leverage this substrate to generate high-quality, reproducible data that advances our understanding of α-galactosidase in both health and disease.

References

-

DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. Retrieved from [Link]

-

Li, Y., Wu, M., Liu, Y., Li, X., Zhang, Y., & Gao, B. (2022). High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance. Processes, 11(1), 255. [Link]

-

Kaneko, S., et al. (2000). Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside. Carbohydrate Research, 324(2), 107-115. [Link]

-

Kobayashi, H., & Suzuki, H. (1975). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455-1465. [Link]

- Wallenfels, K., & Malhotra, O. P. (1961). Purification and Kinetics of /3-D-Galactosidase from Escherichia coli, Strain K-121,2. Journal of the American Chemical Society, 83(13), 2873-2877.

- Shaaltiel, Y., et al. (2016). Characterization of a chemically modified plant cell culture expressed human α-Galactosidase-A enzyme for treatment of Fabry disease. Plant Biotechnology Journal, 14(3), 944-954.

- Veesar, O., et al. (2018). Purification, characterization of α-galactosidase from a novel Bacillus megaterium VHM1, and its applications in the. Journal of Applied Pharmaceutical Science, 8(9), 56-64.

- El-Sayed, O. H., et al. (2016). Purification and characterization of α-Galactosidase produced from mutant bacterial strain. Journal of Chemical and Pharmaceutical Research, 8(7), 499-508.

- de Rezende, S. T., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Archives of Biology and Technology, 46(2), 193-200.

-

Liao, J., et al. (2016). Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger. Bioscience, Biotechnology, and Biochemistry, 80(9), 1747-1752. [Link]

-

HiMedia Laboratories. (n.d.). p-Nitrophenyl a-D-galactopyranoside. Retrieved from [Link]

- Kaneko, S., et al. (2000). Hydrolytic activity of α-galactosidases against deoxy derivatives of p-nitrophenyl α-d-galactopyranoside.

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-galactopyranoside. Retrieved from [Link]

-

MP Biomedicals. (n.d.). P-Nitrophenyl-Α-D-Galactopyranoside. Retrieved from [Link]

- Křen, V., et al. (2020). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.

- Sotowa, K., et al. (2010). Rapid Enzymatic Transglycosylation and Oligosaccharide Synthesis in a Microchip Reactor. Journal of the American Chemical Society, 132(30), 10481-10486.

- Groleau, D., & Yaphe, W. (1975). Enzymatic hydrolysis of agar: purification and characterization of neoagarobiose hydrolase and p-nitrophenyl alpha-galactoside hydrolase. Canadian Journal of Microbiology, 21(10), 1604-1616.

-

Glycosynth. (n.d.). p-Nitrophenyl alpha-D-galactopyranoside. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. jabonline.in [jabonline.in]

- 4. scbt.com [scbt.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. thomassci.com [thomassci.com]

- 7. goldbio.com [goldbio.com]

- 8. High Molecular Weight α-Galactosidase from the Novel Strain Aspergillus sp. D-23 and Its Hydrolysis Performance [mdpi.com]

- 9. 4-Nitrophenyl-alpha-D-galactopyranoside for use in research | Megazyme [megazyme.com]

- 10. scielo.br [scielo.br]

- 11. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrolytic activity of alpha-galactosidases against deoxy derivatives of p-nitrophenyl alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Hydrolysis of Nitrophenyl-α-D-Galactopyranosides for Enzymatic Assays

This guide provides an in-depth exploration of the enzymatic hydrolysis of nitrophenyl-α-D-galactopyranosides, a cornerstone technique for researchers, scientists, and drug development professionals. We will delve into the core principles, provide a detailed experimental protocol, and discuss the significant applications of this chromogenic substrate class in diagnostics and inhibitor screening. While several positional isomers exist, this guide will focus on the most extensively characterized and widely utilized substrate, para-nitrophenyl-α-D-galactopyranoside (p-NPG), as a model system. The principles and methodologies described herein are broadly applicable to other isomers, such as the ortho and meta (3-nitrophenyl) variants, with minor adjustments to detection wavelengths.

The Principle of Hydrolysis: A Chromogenic Transformation

The utility of nitrophenyl-α-D-galactopyranosides lies in their function as chromogenic substrates for the enzyme α-galactosidase (EC 3.2.1.22). In its glycosylated form, the substrate is colorless. However, upon enzymatic cleavage by α-galactosidase, two products are released: D-galactose and a nitrophenolate ion. It is the latter product that forms the basis of a simple and robust colorimetric assay.

The hydrolysis reaction proceeds via a double displacement mechanism, a common catalytic strategy for retaining glycosidases. In this two-step process, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon of the galactose moiety, displacing the nitrophenolate leaving group. This forms a transient covalent glycosyl-enzyme intermediate. Subsequently, a water molecule, activated by an acidic/basic residue, hydrolyzes this intermediate, releasing D-galactose and regenerating the free enzyme for subsequent catalytic cycles.

The liberated nitrophenol exhibits a distinct yellow color under alkaline conditions, with a maximum absorbance typically measured between 400 and 410 nm. This color change is a direct and quantifiable indicator of α-galactosidase activity. The intensity of the yellow color is proportional to the amount of nitrophenol produced, which in turn is a function of the enzyme's concentration and catalytic efficiency.

Experimental Protocol: A Validated α-Galactosidase Activity Assay

This section provides a detailed, step-by-step methodology for quantifying α-galactosidase activity using p-nitrophenyl-α-D-galactopyranoside (p-NPG). This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Reagent Preparation

-

Assay Buffer: 100 mM citrate-phosphate buffer, pH 4.5. The acidic pH is optimal for many α-galactosidases, particularly the human lysosomal enzyme implicated in Fabry disease.

-

Substrate Solution: 10 mM p-nitrophenyl-α-D-galactopyranoside (p-NPG) in deionized water. Prepare fresh and protect from light.

-

Stop Solution: 200 mM sodium borate buffer, pH 9.8 or 0.5 M sodium carbonate. The high pH of the stop solution is critical for two reasons: it denatures the enzyme, effectively halting the reaction, and it ensures the complete deprotonation of the liberated p-nitrophenol to the p-nitrophenolate ion, which is the chromogenic species.

-

Enzyme Solution: Prepare a stock solution of α-galactosidase in the assay buffer. Immediately before the assay, dilute the enzyme to a working concentration that will yield a linear rate of product formation over the desired time course.

Assay Procedure

-

Reaction Setup: In a microcentrifuge tube or a 96-well plate, add 200 µL of assay buffer and 50 µL of the enzyme solution.

-

Pre-incubation: Incubate the enzyme and buffer mixture at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibration.

-

Initiation of Reaction: Add 250 µL of the pre-warmed substrate solution to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., 15 minutes) at the assay temperature. It is crucial that the reaction time is within the linear range of the assay.

-

Termination of Reaction: Add 1 mL of the stop solution to terminate the reaction.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 410 nm using a spectrophotometer.

-

Blank Preparation: A blank should be prepared by adding the stop solution before the addition of the enzyme. This will account for any non-enzymatic hydrolysis of the substrate.

Calculation of Enzyme Activity

The activity of the α-galactosidase can be calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA_410 * V_total) / (ε * t * V_enzyme)

Where:

-

ΔA_410 is the change in absorbance at 410 nm (absorbance of sample - absorbance of blank).

-

V_total is the total volume of the reaction mixture in mL.

-

ε is the molar extinction coefficient of p-nitrophenol under the assay conditions (approximately 18.1 mM⁻¹cm⁻¹ at pH > 9.8 and 400-410 nm).

-

t is the reaction time in minutes.

-

V_enzyme is the volume of the enzyme solution used in the reaction in mL.

Table 1: Key Parameters for α-Galactosidase Assay

| Parameter | Value | Rationale |

| Substrate | p-Nitrophenyl-α-D-galactopyranoside | Well-characterized, commercially available chromogenic substrate. |

| Wavelength (λ_max) | 400-410 nm | Maximum absorbance of the p-nitrophenolate product. |

| Molar Extinction Coefficient (ε) | ~18.1 mM⁻¹cm⁻¹ | A constant used to quantify the amount of product formed. |

| Reaction pH | 4.5 | Optimal for many α-galactosidases, including human lysosomal α-galactosidase. |

| Stop Solution pH | > 9.8 | Ensures complete enzyme inactivation and color development. |

Visualizing the Workflow

The following diagrams illustrate the hydrolysis reaction and the experimental workflow.

Caption: Enzymatic hydrolysis of 3-Nitrophenyl-α-D-galactopyranoside.

Caption: Step-by-step workflow for the α-galactosidase activity assay.

Applications in Research and Drug Development

The simplicity and reliability of the nitrophenyl-α-D-galactopyranoside hydrolysis assay have led to its widespread adoption in various scientific disciplines.

High-Throughput Screening (HTS) for Inhibitors

In the realm of drug discovery, identifying molecules that can modulate enzyme activity is a primary objective. This assay is readily adaptable to a high-throughput format (e.g., 96- or 384-well plates), making it ideal for screening large compound libraries for potential inhibitors of α-galactosidase.[1] The process involves running the enzymatic assay in the presence of test compounds and identifying those that reduce the production of the yellow nitrophenolate product. Such inhibitors could serve as starting points for the development of therapeutics for diseases like Fabry disease, where modulating α-galactosidase activity is a key strategy.[1]

Diagnostic Assays for Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency in α-galactosidase A activity.[2] The resulting accumulation of glycosphingolipids leads to severe multi-organ pathology. The measurement of α-galactosidase activity in patient samples, such as serum or leukocytes, is a primary method for diagnosing Fabry disease in males.[2] Chromogenic substrates like nitrophenyl-α-D-galactopyranoside provide a straightforward and cost-effective means to perform these diagnostic tests.

Characterization of Enzyme Kinetics